molecular formula C13H17N3 B6145127 1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine CAS No. 2089670-74-4

1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine

Cat. No. B6145127
CAS RN: 2089670-74-4
M. Wt: 215.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine (TMPPM) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid and is insoluble in water. TMPPM has a molecular weight of 246.35 g/mol and a melting point of 177-179 °C. It is an organic compound with a structure consisting of two nitrogen atoms connected by a methylene group and two benzene rings.

Scientific Research Applications

1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry and as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used in the synthesis of polymers and other materials.

Mechanism of Action

1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine acts as a ligand in coordination chemistry. It binds to transition metals such as iron, cobalt, and nickel to form complexes. These complexes are then used in a variety of different reactions, such as oxidation and reduction reactions.
Biochemical and Physiological Effects
1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This could potentially lead to increased levels of acetylcholine in the body, which could have a variety of effects on the nervous system.

Advantages and Limitations for Lab Experiments

1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is not very soluble in water, which can limit its use in some experiments.

Future Directions

The potential applications of 1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine are still being explored, and there are a number of possible future directions for research. For example, further studies could be conducted to investigate the biochemical and physiological effects of 1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine, as well as its potential therapeutic uses. In addition, further research could be conducted to explore the potential of 1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine as a catalyst in organic synthesis. Finally, research could be conducted to explore the potential of 1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine as a ligand in coordination chemistry.

Synthesis Methods

1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine can be synthesized by a number of different methods. One method involves the reaction of 1-bromo-3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-ylmethanamine with sodium hydroxide in ethanol. This reaction produces a white precipitate, which is then filtered and washed with ethanol. The resulting compound is then recrystallized to obtain a pure sample of 1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine' involves the reaction of 2,4,6-trimethylphenylhydrazine with 1-bromo-3-chloropropane followed by reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with 5-chloro-1H-pyrazole in the presence of a base to yield the final product.", "Starting Materials": [ "2,4,6-trimethylphenylhydrazine", "1-bromo-3-chloropropane", "sodium borohydride", "5-chloro-1H-pyrazole", "base" ], "Reaction": [ "Step 1: Reaction of 2,4,6-trimethylphenylhydrazine with 1-bromo-3-chloropropane in the presence of a base to yield the intermediate 1-(3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl)propan-1-ol.", "Step 2: Reduction of the intermediate with sodium borohydride to yield the amine 1-(3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl)propan-1-amine.", "Step 3: Reaction of the amine with 5-chloro-1H-pyrazole in the presence of a base to yield the final product 1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine." ] }

CAS RN

2089670-74-4

Product Name

1-[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine

Molecular Formula

C13H17N3

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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